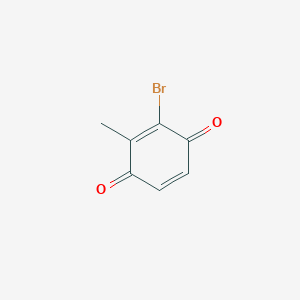![molecular formula C15H13N3O5 B14129903 2-hydroxy-3-methyl-N'-[(4-nitrophenyl)carbonyl]benzohydrazide CAS No. 585517-52-8](/img/structure/B14129903.png)
2-hydroxy-3-methyl-N'-[(4-nitrophenyl)carbonyl]benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-hydroxy-3-methyl-N’-[(4-nitrophenyl)carbonyl]benzohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a hydroxyl group, a methyl group, and a nitrophenyl carbonyl group attached to a benzohydrazide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-3-methyl-N’-[(4-nitrophenyl)carbonyl]benzohydrazide typically involves the condensation reaction between 2-hydroxy-3-methylbenzoic acid hydrazide and 4-nitrobenzoyl chloride. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the final product in a pure form.
Analyse Des Réactions Chimiques
Types of Reactions
2-hydroxy-3-methyl-N’-[(4-nitrophenyl)carbonyl]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 2-hydroxy-3-methyl-N’-[(4-nitrophenyl)carbonyl]benzaldehyde.
Reduction: Formation of 2-hydroxy-3-methyl-N’-[(4-aminophenyl)carbonyl]benzohydrazide.
Substitution: Formation of various substituted benzohydrazides depending on the nucleophile used.
Applications De Recherche Scientifique
2-hydroxy-3-methyl-N’-[(4-nitrophenyl)carbonyl]benzohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its functional groups.
Mécanisme D'action
The mechanism of action of 2-hydroxy-3-methyl-N’-[(4-nitrophenyl)carbonyl]benzohydrazide is not fully understood, but it is believed to involve interactions with cellular targets through its functional groups. The nitrophenyl group may participate in electron transfer reactions, while the hydrazide moiety can form hydrogen bonds with biological macromolecules. These interactions can lead to the modulation of biochemical pathways, resulting in the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-hydroxy-3-methyl-N’-[(4-aminophenyl)carbonyl]benzohydrazide
- 2-hydroxy-3-methyl-N’-[(4-chlorophenyl)carbonyl]benzohydrazide
- 2-hydroxy-3-methyl-N’-[(4-methoxyphenyl)carbonyl]benzohydrazide
Uniqueness
2-hydroxy-3-methyl-N’-[(4-nitrophenyl)carbonyl]benzohydrazide is unique due to the presence of the nitro group, which imparts distinct electronic properties and reactivity compared to its analogs. This makes it particularly interesting for applications requiring specific redox behavior or interactions with biological targets.
Propriétés
Numéro CAS |
585517-52-8 |
|---|---|
Formule moléculaire |
C15H13N3O5 |
Poids moléculaire |
315.28 g/mol |
Nom IUPAC |
2-hydroxy-3-methyl-N'-(4-nitrobenzoyl)benzohydrazide |
InChI |
InChI=1S/C15H13N3O5/c1-9-3-2-4-12(13(9)19)15(21)17-16-14(20)10-5-7-11(8-6-10)18(22)23/h2-8,19H,1H3,(H,16,20)(H,17,21) |
Clé InChI |
YVKRLBIKWAKSHX-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C(=O)NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[2-Methyl-5-[[4-[5-(trifluoromethyl)-2-pyridinyl]-1-piperazinyl]sulfonyl]phenyl]acetic acid](/img/structure/B14129851.png)





![2-[Tert-butyl(diethoxyphosphorylmethyl)amino]ethyl 2-methylprop-2-enoate](/img/structure/B14129886.png)



